Sulverapride
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Overview
Description
Sulverapride is a methylsulfamoylbenzamide derivative, patented for the treatment of lower urinary tract disorders . It is known for its unique chemical structure and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulverapride involves several steps, starting with the preparation of the core benzamide structure. The key steps include:
Nitration: of a suitable aromatic precursor.
Reduction: of the nitro group to an amine.
Sulfonation: to introduce the methylsulfamoyl group.
Amidation: to form the final benzamide structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sulverapride undergoes various chemical reactions, including:
Oxidation: Conversion of the sulfamoyl group to sulfonic acid derivatives.
Reduction: Reduction of the benzamide to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve strong acids or bases.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Sulverapride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating lower urinary tract disorders and other conditions.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
Sulverapride exerts its effects by interacting with specific molecular targets in the body. It primarily acts on dopamine receptors, modulating neurotransmitter activity and influencing various physiological processes. The exact pathways involved include the inhibition of dopamine reuptake and modulation of receptor activity, leading to therapeutic effects in the treatment of urinary disorders .
Comparison with Similar Compounds
Sulverapride is unique among its peers due to its specific chemical structure and therapeutic applications. Similar compounds include:
Sulpiride: Another benzamide derivative with similar pharmacological properties.
Amisulpride: Known for its use in treating psychiatric disorders.
Metoclopramide: Used primarily as an antiemetic and gastroprokinetic agent.
This compound stands out due to its specific application in lower urinary tract disorders and its unique methylsulfamoyl group, which imparts distinct chemical and pharmacological properties.
Properties
CAS No. |
74651-64-2 |
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Molecular Formula |
C16H25N3O5S |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2,3-dimethoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-(methylsulfamoyl)benzamide |
InChI |
InChI=1S/C16H25N3O5S/c1-17-25(21,22)12-8-13(15(24-4)14(9-12)23-3)16(20)18-10-11-6-5-7-19(11)2/h8-9,11,17H,5-7,10H2,1-4H3,(H,18,20) |
InChI Key |
SODOSTUXGWHQII-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C(=C1)OC)OC)C(=O)NCC2CCCN2C |
Origin of Product |
United States |
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